Mesembrine-d3
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Overview
Description
Mesembrine-d3 is a deuterium-labeled version of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterium labeling in this compound allows for more precise studies in pharmacokinetics and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesembrine involves several key steps. One common method starts with the construction of the six-membered ketone ring via a Diels-Alder reaction. This is followed by α-allylation to form the quaternary carbon and a conjugate addition reaction to close the five-membered ring . The final product is a racemic mixture of mesembrine.
Industrial Production Methods
Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is processed to isolate mesembrine, which is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Mesembrine undergoes various chemical reactions, including:
Oxidation: Mesembrine can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrine can yield mesembranol.
Substitution: Mesembrine can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Mesembrenone
Reduction: Mesembranol
Substitution: Various substituted mesembrine derivatives depending on the reagent used.
Scientific Research Applications
Mesembrine-d3 is used extensively in scientific research due to its psychoactive properties and potential therapeutic benefits. Some applications include:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism and pharmacokinetics of mesembrine.
Biology: Investigated for its effects on serotonin reuptake and potential antidepressant properties.
Industry: Used in the development of mood-enhancing supplements and pharmaceuticals.
Mechanism of Action
Mesembrine-d3 exerts its effects primarily through the inhibition of the serotonin transporter, which increases the levels of serotonin in the synaptic cleft, leading to enhanced mood and reduced anxiety . Additionally, it inhibits phosphodiesterase 4, which may contribute to its antidepressant effects by modulating intracellular signaling pathways .
Comparison with Similar Compounds
Mesembrine-d3 is unique due to its deuterium labeling, which allows for more precise studies in pharmacokinetics and metabolism. Similar compounds include:
Mesembrenone: An oxidized form of mesembrine with similar psychoactive properties.
Mesembranol: A reduced form of mesembrine.
Δ7-Mesembrenone: A structurally similar compound with a double bond between C7 and C7a.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with similar psychoactive effects.
This compound stands out due to its enhanced stability and utility in scientific research, making it a valuable tool for studying the pharmacological effects of mesembrine and its derivatives.
Properties
CAS No. |
1346600-05-2 |
---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
292.393 |
IUPAC Name |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
InChI Key |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Synonyms |
(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one; 4α,9α-Mesembrine-d3; (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one; (-)-Mesembranone-d3; (-)-Mesembrine-d3; Mesembranone-d3; Mesembrin-d3; |
Origin of Product |
United States |
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